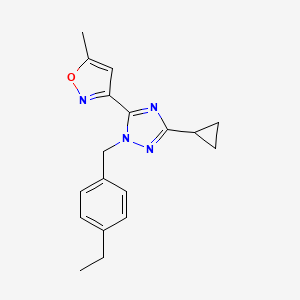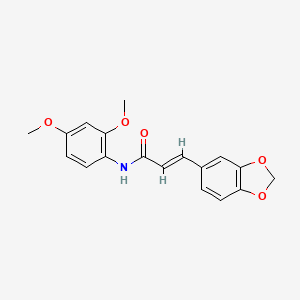
2-(2-hydroxyethyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Background: This compound belongs to a class of organic compounds known for their complex chemical structure and significant pharmacological potential.
Synthesis Analysis
- Methodology: The synthesis of similar compounds often involves Michael additions to nitro-olefins and subsequent intramolecular reactions (Ansell, Moore, & Nielsen, 1971).
- Reactions: Reactions of nitromethane with aryl isocyanates have been shown to produce similar dione compounds, indicating a possible synthesis pathway (Shimizu, Hayashi, & Teramura, 1986).
Molecular Structure Analysis
- Structural Features: The compound exhibits a benzimidazole core, which is a common feature in many biologically active compounds (Deshmukh & Sekar, 2015).
Chemical Reactions and Properties
- Reactivity: Compounds in this category often show reactivity towards various nucleophiles, leading to the formation of derivatives with different properties (Tan et al., 2016).
- Catalytic Activity: Certain derivatives show catalytic activity in oxidation reactions, suggesting potential applications in chemical synthesis (Mahmudov et al., 2010).
Physical Properties Analysis
- Stability: The compound's derivatives are thermally stable up to certain temperatures, indicating good physical robustness (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
- Solvent Sensitivity: The photophysical behavior of similar compounds is very sensitive to solvent polarity, impacting their chemical properties significantly (Deshmukh & Sekar, 2015).
Aplicaciones Científicas De Investigación
Novel Shift of Nitro Group in Synthesis
A study conducted by Kopylovich et al. (2011) described an unusual para to meta shift of a nitro group in the synthesis of polydentate ligands for metal-organic frameworks, highlighting the chemical's utility in synthesizing complex structures with potential applications in catalysis and materials science (Kopylovich et al., 2011).
Intramolecular Reactions for Novel Compounds
Research by Ansell et al. (1971) explored intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts, leading to the formation of unique butenolide derivatives. This work provides insight into the synthesis of novel organic compounds with potential applications in pharmaceuticals and organic chemistry (Ansell et al., 1971).
Palladium-Catalyzed Synthesis
A palladium-catalyzed synthesis method for isoindole-1,3-diones, as detailed by Worlikar and Larock (2008), demonstrates the compound's relevance in facilitating efficient, one-step approaches to important heterocycles, indicating its role in simplifying synthetic pathways in medicinal chemistry (Worlikar & Larock, 2008).
Sensing Applications
Pathak et al. (2015) developed a synthesis protocol for 4-hydroxyindole fused isocoumarins that exhibit fluorescence "Turn-off" sensing for metal ions like Cu(II) and Fe(III), indicating the potential use of related compounds in the development of chemosensors and fluorescence-based detection technologies (Pathak et al., 2015).
Anticancer Activity and Molecular Modelling
Tan et al. (2020) investigated the synthesis, anticancer activity, structure-activity relationships, and molecular modeling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups. Their findings suggest the potential therapeutic applications of these compounds as anticancer agents, emphasizing the chemical's relevance in pharmaceutical research and drug development (Tan et al., 2020).
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-8-7-17-15(20)13-6-5-12(9-14(13)16(17)21)24-11-3-1-10(2-4-11)18(22)23/h1-6,9,19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLLHKXQEXRKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-3-(3-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601503.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5601524.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)


![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)
![methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5601558.png)

![6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5601566.png)

![2-methyl-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5601589.png)
![N-ethyl-2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B5601599.png)